Salvianolic acid C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Salvianolic acid C (SAC) is a naturally occurring phenolic compound found in the traditional Chinese medicinal herb, Salvia miltiorrhiza []. Research on SAC has identified a range of potential therapeutic applications, making it a valuable subject of scientific investigation.

Anti-inflammatory and Antioxidant Properties

SAC has demonstrated significant anti-inflammatory and antioxidant effects in various studies. Studies suggest that it can reduce inflammation by inhibiting the production of inflammatory mediators like cytokines []. Additionally, SAC exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress []. These properties are being investigated for their potential benefit in various inflammatory and age-related diseases.

Potential for Neuroprotection

Emerging research suggests that SAC may have neuroprotective properties. Studies have shown that SAC can protect brain cells from damage caused by stroke and neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ]. These findings warrant further investigation to explore the potential of SAC in the treatment and prevention of neurodegenerative disorders.

Antiviral Activity

Recent research has explored the potential of SAC as an antiviral agent. Studies have shown that SAC can inhibit the infection of several viruses, including the SARS-CoV-2 virus responsible for COVID-19 []. This finding holds promise for the development of novel antiviral therapies, although further research is needed to confirm its efficacy and safety.

Other Potential Applications

SAC is also being studied for its potential benefits in other areas, including:

- Cardiovascular protection: SAC may improve blood flow and reduce the risk of heart disease [].

- Kidney protection: SAC may protect the kidneys from damage caused by various factors, including certain medications [].

- **Cancer: ** Preliminary studies suggest that SAC may have anti-cancer properties, but further research is needed to explore its potential [].

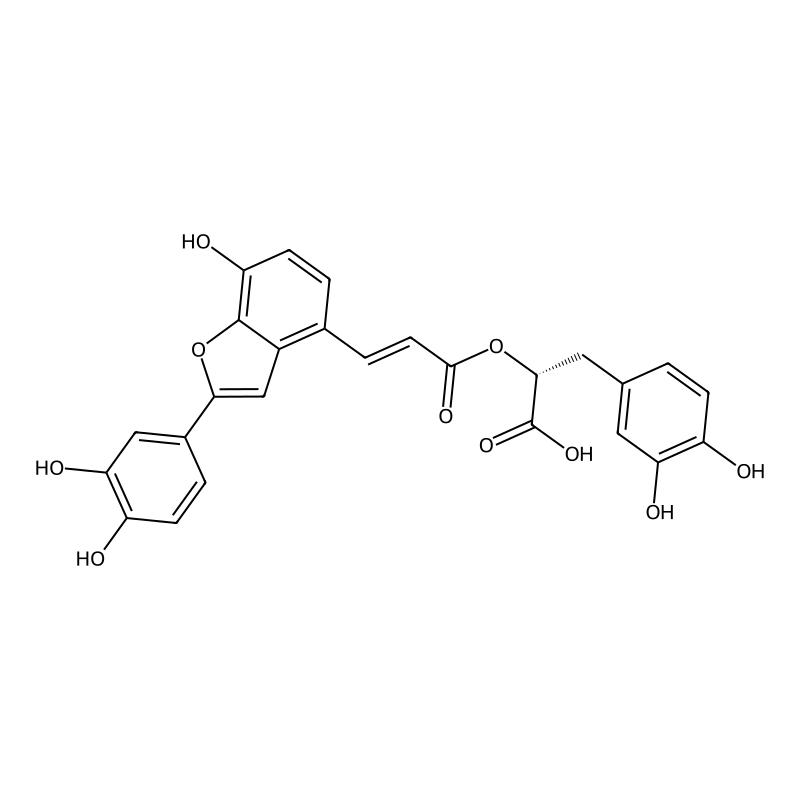

Salvianolic acid C is a polyphenolic compound predominantly found in Salvia miltiorrhiza, commonly known as Danshen. This compound is characterized by its unique structure, comprising two molecules of Danshensu and one molecule of caffeic acid. Salvianolic acid C is part of a larger family of salvianolic acids, which have been utilized in traditional Chinese medicine for over a millennium, primarily for their cardiovascular benefits and antioxidant properties .

Research suggests Sal-C may have various mechanisms of action, including:

- Anti-inflammatory effects: Studies indicate Sal-C may reduce inflammation by inhibiting the production of inflammatory mediators [].

- Antioxidant activity: Sal-C's phenolic structure suggests it might have antioxidant properties [].

- Inhibiting specific enzymes: Sal-C has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various drugs [].

Salvianolic acid C exhibits various chemical reactivity patterns typical of polyphenols. It can undergo oxidation and reduction reactions, as well as conjugation with other biomolecules. Notably, it can be converted to other salvianolic acids through specific enzymatic pathways, indicating its versatility in chemical transformations within biological systems . The compound's reactivity allows it to interact with free radicals, thereby demonstrating significant antioxidant capacity.

Salvianolic acid C possesses a range of biological activities:

- Antioxidant Properties: It effectively scavenges free radicals and enhances the expression of antioxidant enzymes, contributing to cellular protection against oxidative stress .

- Anti-inflammatory Effects: Research indicates that it inhibits inflammatory pathways, particularly by suppressing microglial activation and reducing cytokine levels during ischemic conditions .

- Neuroprotective Effects: Salvianolic acid C has shown promise in protecting against cerebral ischemia by promoting angiogenesis and reducing neuroinflammation through the TLR4-TREM1-NF-κB signaling pathway .

- Antiviral Activity: Recent studies have demonstrated its potential as an inhibitor of SARS-CoV-2 infection by blocking the formation of the six-helix bundle core of the spike protein, highlighting its relevance in contemporary health challenges .

The synthesis of salvianolic acid C can be achieved through natural extraction from Salvia miltiorrhiza or via synthetic routes. Natural extraction involves solvent extraction techniques followed by purification methods such as chromatography. Synthetic approaches may involve:

- Chemical Synthesis: Utilizing starting materials like Danshensu and caffeic acid through condensation reactions.

- Biotechnological Methods: Employing microbial fermentation processes that can yield salvianolic acids through enzymatic pathways.

These methods aim to produce high-purity salvianolic acid C for research and therapeutic applications.

Salvianolic acid C has several applications in medicine and pharmacology:

- Cardiovascular Health: Used in traditional remedies for heart diseases due to its cardioprotective properties.

- Neuroprotection: Investigated for potential treatments in stroke recovery and neurodegenerative diseases.

- Antiviral Therapies: Explored as a candidate for COVID-19 treatment due to its inhibitory effects on viral entry mechanisms.

- Cosmetic Industry: Its antioxidant properties make it a candidate for anti-aging products.

Studies have demonstrated that salvianolic acid C interacts with various biological targets:

- Cytokine Signaling Pathways: It modulates inflammation by affecting cytokine release from immune cells.

- Viral Proteins: Specifically binds to SARS-CoV-2 spike proteins, inhibiting viral fusion processes .

- Cellular Pathways: Influences pathways related to oxidative stress and apoptosis, enhancing cell survival under stress conditions .

These interactions underline its multifaceted role in therapeutic contexts.

Similar Compounds

Salvianolic acid C is part of a broader family of salvianolic acids, which includes:

- Salvianolic Acid A: Known for strong antioxidant properties and protective effects against oxidative stress.

- Salvianolic Acid B: Exhibits anti-inflammatory effects and enhances blood circulation.

- Salvianolic Acid D: A dimeric form that shows potential in treating liver fibrosis.

Comparison with Other Similar CompoundsCompound Key Features Unique Aspects Salvianolic Acid A Strong antioxidant More abundant; forms the basis for other derivatives Salvianolic Acid B Enhances blood circulation Has distinct anti-inflammatory properties Salvianolic Acid D Dimeric structure Specific applications in liver fibrosis Salvianolic Acid C Antiviral activity; neuroprotective effects Unique binding affinity to SARS-CoV-2 spike protein

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Salvianolic Acid A | Strong antioxidant | More abundant; forms the basis for other derivatives |

| Salvianolic Acid B | Enhances blood circulation | Has distinct anti-inflammatory properties |

| Salvianolic Acid D | Dimeric structure | Specific applications in liver fibrosis |

| Salvianolic Acid C | Antiviral activity; neuroprotective effects | Unique binding affinity to SARS-CoV-2 spike protein |

Salvianolic acid C stands out due to its dual role in both antiviral activity and neuroprotection, making it particularly relevant in current medical research contexts. Its unique structural composition allows for diverse interactions that are not observed in other similar compounds.

Biosynthesis in Salvia miltiorrhiza (Danshen)

Salvianolic acid C represents one of the significant water-soluble phenolic compounds found in Salvia miltiorrhiza Bunge, commonly known as Danshen or red sage [1] [3]. This compound possesses the molecular formula C26H20O10 with a molecular weight of 492.4 grams per mole, characterized by its complex polyphenolic structure containing multiple hydroxyl groups and benzofuran moieties [1] [7].

The biosynthetic pathway of salvianolic acid C in Salvia miltiorrhiza follows the established phenylpropanoid and tyrosine-derived metabolic routes that are fundamental to the formation of all salvianolic acids [8] [9]. The biosynthesis initiates through the shikimic acid pathway, which serves as the primary metabolic foundation for aromatic amino acid production in plants [8] [32]. Both caffeic acid and 3,4-dihydroxyphenyllactic acid (danshensu) are synthesized through two distinct routes of the shikimic acid biosynthesis pathway [8].

The formation process begins with the deamination of phenylalanine through the action of phenylalanine ammonia-lyase, resulting in cinnamic acid production [8]. Further catalysis by cinnamic acid 4-hydroxylase yields para-coumaric acid, which subsequently undergoes transformation through the action of 4-coumarate coenzyme A ligase [8]. The biosynthetic genes involved in the salvianolic acid pathway include tyrosine aminotransferase, 4-hydroxyphenylpyruvate reductase, phenylalanine ammonia-lyase, cinnamic acid 4-hydroxylase, 4-coumarate coenzyme A ligase, rosmarinic acid synthase, and cytochrome P450 monooxygenase CYP98A14 [9] [19].

| Biosynthetic Enzyme | Function | Pathway Stage |

|---|---|---|

| Phenylalanine ammonia-lyase | Deamination of phenylalanine to cinnamic acid | Initial conversion |

| Cinnamic acid 4-hydroxylase | Hydroxylation of cinnamic acid | Intermediate step |

| 4-coumarate coenzyme A ligase | Activation of para-coumaric acid | Intermediate step |

| Rosmarinic acid synthase | Formation of rosmarinic acid | Late stage |

| Cytochrome P450 CYP98A14 | Hydroxylation reactions | Final modifications |

Laccase enzymes play a crucial role in the final stages of salvianolic acid biosynthesis, particularly in the conversion of rosmarinic acid to more complex salvianolic acids [13] [33]. These copper-containing enzymes catalyze the polymerization reactions necessary for the formation of salvianolic acid C and related compounds [13]. Research has identified specific laccase genes, including SmLAC7, SmLAC20, and SmLAC27, that are preferentially expressed in roots and are directly involved in the phenylpropanoid metabolic pathway leading to salvianolic acid formation [13].

The temporal and spatial distribution of salvianolic acid C biosynthesis within Salvia miltiorrhiza follows specific patterns throughout plant development [18]. Salvianolic acids are primarily synthesized in the leaves and subsequently transported to the roots through the stems as transport organs [18]. The concentration of salvianolic acids in different plant parts follows the order: root > leaf > flower > stem [18]. This distribution pattern suggests that while initial biosynthesis occurs in photosynthetic tissues, the roots serve as the primary storage location for these compounds.

Environmental factors significantly influence the biosynthetic pathways of salvianolic acid C in Salvia miltiorrhiza [33]. Copper ion availability has been demonstrated to affect laccase enzyme expression and activity, which directly impacts salvianolic acid production [33]. Low copper conditions result in increased expression of laccase genes and enhanced salvianolic acid accumulation [33]. The transcriptional regulation of salvianolic acid biosynthesis involves multiple transcription factors, including MYB and ethylene response factor proteins that coordinate the expression of biosynthetic genes [34].

Optimization of Extraction Techniques

The extraction of salvianolic acid C from Salvia miltiorrhiza requires careful optimization of multiple parameters to achieve maximum yield while maintaining compound integrity [14] [40]. Traditional extraction methods have been enhanced through the development of advanced techniques that address the inherent stability challenges associated with phenolic compounds [14] [29].

Temperature optimization represents a critical factor in salvianolic acid C extraction protocols [14] [35]. Research has demonstrated that extraction temperatures of 60°C provide optimal yields while minimizing thermal degradation of the target compound [14]. Higher temperatures above 80°C can lead to hydrolysis and decomposition of salvianolic acids, resulting in reduced recovery rates [14]. The thermal stability of salvianolic acid C is significantly better in ethanol solutions compared to aqueous systems, making alcohol-based solvents preferable for extraction processes [14].

Solvent selection and concentration optimization have been extensively studied for salvianolic acid extraction [14] [40]. Ethanol concentrations of 60% have been identified as optimal for salvianolic acid recovery, providing superior extraction efficiency compared to pure water or higher alcohol concentrations [14]. The extraction rate of phenolic acids reaches maximum levels when the ethanol concentration is maintained at 60%, with reflux times of 1.5 hours and material-to-liquid ratios of 1:10 [14].

| Extraction Parameter | Optimal Value | Yield Impact | Reference |

|---|---|---|---|

| Temperature | 60°C | Maximum yield without degradation | [14] |

| Ethanol concentration | 60% | Highest extraction efficiency | [14] |

| Extraction time | 1.5 hours | Optimal balance of yield and efficiency | [14] |

| Material-to-liquid ratio | 1:10 | Maximum compound recovery | [14] |

Ultrasound-assisted extraction has emerged as an effective method for salvianolic acid C recovery [40]. Optimal parameters for ultrasonic extraction include a frequency of 45 Hz, 60% aqueous ethanol as solvent, extraction temperature of 30°C, extraction duration of 25 minutes, and a solvent-to-material ratio of 20:1 [40]. Under these conditions, the yield of salvianolic acid B was demonstrated to be 33.93 milligrams per gram, which was significantly higher than conventional refluxing methods [40].

Microwave-assisted extraction represents another advanced technique for salvianolic acid recovery [37] [39]. Optimal microwave extraction conditions include power settings of 500 watts, extraction times of 9 minutes, and the use of 30% aqueous ethanol or acetone solutions [37]. These conditions result in higher polyphenol content compared to conventional extraction methods while reducing extraction time and energy consumption [37].

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction protocols for salvianolic acid C have been developed to address the specific challenges associated with purifying these compounds from complex plant matrices [11] [12]. The development of solid-phase extraction methods requires careful selection of sorbent materials and elution conditions that provide selective retention and recovery of salvianolic acids [11].

High-performance liquid chromatography coupled with solid-phase extraction has been successfully applied for the simultaneous determination of multiple salvianolic acids, including salvianolic acid C [11]. The analytical method utilizes solid-phase extraction for sample preparation, followed by separation on specialized chromatographic columns [11]. Zorbax SB-C18 columns with dimensions of 3.5 micrometers, 2.1 × 100 millimeters have been employed for effective separation [10].

Liquid-liquid extraction with ethyl acetate has been demonstrated as an effective preliminary step before solid-phase extraction [10]. Plasma samples prepared by liquid-liquid extraction show improved recovery rates and reduced matrix interference when subjected to subsequent solid-phase extraction protocols [10]. The average recoveries of salvianolic acid C and internal standards exceed 89.13% using optimized extraction protocols [10].

| SPE Parameter | Specification | Recovery Rate |

|---|---|---|

| Sorbent material | C18 silica-based | >85% |

| Sample volume | 450 μL + 50 μL internal standard | 89.13% |

| Elution solvent | Acetonitrile-water gradient | >90% |

| Column specifications | 2.1 × 100 mm, 1.8 μm | High resolution |

The validation of solid-phase extraction methods for salvianolic acid C includes assessment of linearity, precision, accuracy, and stability [10]. Linearity has been demonstrated for salvianolic acid C concentrations ranging from 5 to 1000 nanograms per milliliter [10]. Intra-day and inter-day precisions do not exceed 9.96%, while accuracy measurements fall within ±3.64% [10]. These validation parameters confirm the reliability and reproducibility of solid-phase extraction protocols for salvianolic acid C analysis.

Solvent-Based Partitioning Strategies

Solvent-based partitioning strategies for salvianolic acid C isolation utilize the differential solubility characteristics of these compounds in various solvent systems [22] [23]. High-speed counter-current chromatography has been successfully applied for the separation and purification of salvianolic acids using carefully optimized two-phase solvent systems [22] [25].

The optimal solvent system for high-speed counter-current chromatography separation consists of n-hexane-ethyl acetate-water-methanol in the ratio 1.5:5:5:1.5 by volume [22]. This system provides effective separation when the lower mobile phase is eluted at a flow rate of 1.7 milliliters per minute with a revolution speed of 850 revolutions per minute [22]. Under these conditions, five well-separated peaks are obtained, with purities exceeding 98% as determined by high-performance liquid chromatography [22].

Alternative solvent systems have been developed for specific applications, including n-hexane-ethyl acetate-methanol-water in the ratio 3:6:6:10 by volume [25]. This system has been successfully employed for the isolation of salvianolic acid A and salvianolic acid B, achieving purities of 96.67% and 97.43%, respectively [25]. The versatility of counter-current chromatography allows for adaptation of solvent systems based on the specific salvianolic acids being targeted.

| Solvent System | Ratio (v/v/v/v) | Flow Rate | Purity Achieved |

|---|---|---|---|

| n-hexane:ethyl acetate:water:methanol | 1.5:5:5:1.5 | 1.7 mL/min | >98% |

| n-hexane:ethyl acetate:methanol:water | 3:6:6:10 | Variable | >96% |

Ionic liquid-based extraction represents an innovative approach for salvianolic acid partitioning [23]. These green solvents offer advantages in terms of selectivity and environmental impact compared to conventional organic solvents [23]. The development of ionic liquid extraction methods for salvianolic acids addresses growing concerns about solvent toxicity and environmental sustainability in pharmaceutical extraction processes [23].

Liquid-liquid partitioning using ethyl acetate has been demonstrated as an effective method for salvianolic acid C isolation from biological matrices [10]. The technique involves careful pH adjustment and multiple extraction steps to maximize recovery while minimizing co-extraction of interfering compounds [10]. Protein precipitation using methanol treatment effectively removes high molecular weight interferents before liquid-liquid extraction [27].

Purification and Isolation Challenges

The purification and isolation of salvianolic acid C present significant technical challenges due to the inherent instability of phenolic compounds and the complexity of plant extracts containing multiple structurally similar compounds [21] [29]. The poor stability of salvianolic acids in aqueous solutions represents one of the primary obstacles in developing effective purification protocols [14] [29].

Salvianolic acid C demonstrates limited stability under various conditions, which directly impacts purification efficiency and final product quality [29]. The compound exhibits degradation in aqueous solutions, particularly at elevated temperatures and extended exposure times [14]. This instability necessitates the development of purification methods that minimize thermal exposure and reduce processing time [29].

Chromatographic separation challenges arise from the structural similarities between different salvianolic acids [21] [28]. High-performance liquid chromatography analysis reveals that salvianolic acid C elutes in proximity to other salvianolic acids, particularly salvianolic acid A and salvianolic acid B, requiring optimized gradient conditions for effective separation [21] [28]. The development of selective chromatographic methods requires careful optimization of mobile phase composition and gradient profiles [26].

| Purification Challenge | Impact | Mitigation Strategy |

|---|---|---|

| Thermal instability | Degradation during processing | Low-temperature methods |

| Structural similarity | Co-elution with related compounds | Optimized gradient chromatography |

| Aqueous instability | Hydrolysis in water-based systems | Organic solvent systems |

| Matrix complexity | Interference from plant components | Multi-step purification |

Mass spectrometry detection presents both opportunities and challenges for salvianolic acid C identification and quantification [26] [28]. The compound exhibits characteristic fragmentation patterns in electrospray ionization mass spectrometry, with deprotonated molecular ions at mass-to-charge ratio 491 in negative ion mode [28]. However, the acidic mobile phases commonly used in chromatography can affect ionization efficiency and detection sensitivity [28].

The development of quantitative analysis methods for salvianolic acid C has led to the implementation of quantitative analysis of multi-components by single-marker approaches [26]. This methodology addresses the challenge of reference standard availability while maintaining analytical accuracy [26]. The relative correction factors for salvianolic acid C demonstrate stability with relative standard deviations below 5.69% under various analytical conditions [26].

Sample preparation challenges include the need to remove interfering matrix components while preserving compound integrity [11] [24]. The presence of tannins, proteins, and other phenolic compounds in plant extracts can interfere with salvianolic acid C determination [24]. Advanced sample preparation techniques, including solid-phase extraction and liquid-liquid partitioning, are essential for achieving reliable analytical results [11].

Stability studies reveal that salvianolic acid C maintains better stability in organic solvents compared to aqueous systems [14]. Ethanol-based solutions provide superior compound preservation during storage and processing [14]. The development of protective formulations and controlled storage conditions represents an ongoing area of research to address stability challenges in salvianolic acid C purification and isolation [24].